molecular formula C24H20N2O5 B14750749 eIF4A3-IN-4

eIF4A3-IN-4

Cat. No.: B14750749
M. Wt: 416.4 g/mol
InChI Key: UDCAKLDMNJRQKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eukaryotic initiation factor 4A3 inhibitor 4 (eIF4A3-IN-4) is a small molecule inhibitor specifically targeting eukaryotic initiation factor 4A3. Eukaryotic initiation factor 4A3 is a member of the DEAD-box protein family and plays a crucial role in the regulation of gene expression by participating in the exon junction complex.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of eukaryotic initiation factor 4A3 inhibitor 4 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the use of 1,4-diacylpiperazine derivatives, which are known to act as allosteric inhibitors of eukaryotic initiation factor 4A3 .

Industrial Production Methods: While the industrial production methods for eukaryotic initiation factor 4A3 inhibitor 4 are still in the preclinical stage, high-throughput screening has identified promising candidates for further development. The optimization of these methods is crucial for scaling up production and ensuring the compound’s availability for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions: Eukaryotic initiation factor 4A3 inhibitor 4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of eukaryotic initiation factor 4A3 inhibitor 4 include organic solvents, catalysts, and reducing agents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired chemical transformations .

Major Products Formed: The major products formed from these reactions are typically derivatives of the original compound, with enhanced inhibitory activity against eukaryotic initiation factor 4A3. These derivatives are further evaluated for their efficacy and safety in preclinical studies .

Properties

Molecular Formula

C24H20N2O5

Molecular Weight

416.4 g/mol

IUPAC Name

2-[5-(4-butylphenyl)furan-2-yl]-6-nitroquinoline-4-carboxylic acid

InChI

InChI=1S/C24H20N2O5/c1-2-3-4-15-5-7-16(8-6-15)22-11-12-23(31-22)21-14-19(24(27)28)18-13-17(26(29)30)9-10-20(18)25-21/h5-14H,2-4H2,1H3,(H,27,28)

InChI Key

UDCAKLDMNJRQKW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CC=C(O2)C3=NC4=C(C=C(C=C4)[N+](=O)[O-])C(=C3)C(=O)O

Origin of Product

United States

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